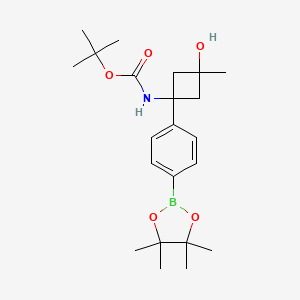

tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate

Description

This compound is a carbamate-protected boronic ester featuring a cyclobutyl core substituted with a hydroxyl group, a methyl group, and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its structural complexity makes it valuable in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl derivatives . The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the boronic ester serves as a key intermediate for forming carbon-carbon bonds .

Properties

Molecular Formula |

C22H34BNO5 |

|---|---|

Molecular Weight |

403.3 g/mol |

IUPAC Name |

tert-butyl N-[3-hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate |

InChI |

InChI=1S/C22H34BNO5/c1-18(2,3)27-17(25)24-22(13-21(8,26)14-22)15-9-11-16(12-10-15)23-28-19(4,5)20(6,7)29-23/h9-12,26H,13-14H2,1-8H3,(H,24,25) |

InChI Key |

FSPLQDULMMTJBA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC(C3)(C)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Modular Synthesis via Bicyclobutyl Boronate Complexes

A key approach to synthesizing trisubstituted cyclobutanes, including the target compound, involves the use of bicyclobutyl lithium intermediates reacting with boronic esters to form bicyclobutyl boronate complexes. These strained intermediates undergo highly selective difunctionalization reactions, enabling the introduction of both migrating groups and electrophiles across the central C–C bond of the bicyclobutyl system.

- Step 1: Generation of bicyclobutyl lithium species by lithiation of bicyclobutyl precursors.

- Step 2: Reaction with boronic esters to form bicyclobutyl boronate complexes.

- Step 3: Electrophilic addition (e.g., benzaldehyde or carbon dioxide) to the boronate complex at low temperatures (−78 °C), yielding the cyclobutyl ring with the desired substituents and stereochemistry.

This method allows for rapid and diastereoselective synthesis of 1,1,3-trisubstituted borylcyclobutanes, which can be further functionalized to introduce the tert-butyl carbamate group and hydroxy substituent.

Installation of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is typically introduced via carbamoylation of the corresponding amine precursor:

- Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane.

- This step protects the amino group, stabilizing it for subsequent synthetic transformations and purification.

Formation of the Boronate Ester Moiety

The boronate ester group is introduced by:

- Using pinacol boronic acid esters as coupling partners in Suzuki-Miyaura cross-coupling reactions or as electrophilic partners in the bicyclobutyl boronate complex formation.

- The pinacol ester provides stability and facilitates purification and handling.

Hydroxylation at the Cyclobutyl Ring

The trans-3-hydroxy-3-methyl substitution is achieved by:

- Electrophilic addition of aldehydes or other electrophiles to the bicyclobutyl boronate intermediate, followed by hydrolysis or oxidation steps to install the hydroxy group.

- The stereochemistry is controlled by the reaction conditions and the inherent strain and reactivity of the bicyclobutyl intermediate.

Summary of Synthetic Route

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Lithiation | Bicyclobutyl precursor + n-BuLi | Bicyclobutyl lithium intermediate |

| 2 | Boronate complex formation | Reaction with pinacol boronic ester | Bicyclobutyl boronate complex |

| 3 | Electrophilic addition | Benzaldehyde or CO2, −78 °C | Cyclobutyl ring with hydroxy and methyl |

| 4 | Carbamoylation | Di-tert-butyl dicarbonate, base, DCM | tert-Butyl carbamate protection |

| 5 | Purification and characterization | Chromatography, NMR, IR | Pure target compound |

Research Findings and Reaction Optimization

- The bicyclobutyl boronate complexes exhibit high reactivity and selectivity , completing electrophilic addition reactions within minutes at low temperatures, which is critical for maintaining stereochemical integrity.

- The use of carbon dioxide as an electrophile is novel and expands the scope of functionalization possible with these intermediates.

- Density Functional Theory (DFT) calculations support the mechanistic understanding of the difunctionalization process, confirming the favored transition states leading to the trans stereochemistry.

- Industrial scale-up may involve automated reactors and high-throughput screening to optimize yields and purity, especially for the carbamate protection and boronate ester installation steps.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Synthetic Complexity |

|---|---|---|

| tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Similar boronate ester, lacks cyclobutyl | Simpler synthesis, fewer stereocenters |

| tert-butyl 3-hydroxybutanoate | Carbamate vs ester functionality | Less complex, no aromatic or boronate |

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)-benzaldehyde | Boronate ester with aldehyde group | Different functional group, simpler ring |

The unique combination of the cyclobutyl ring with defined stereochemistry, the tert-butyl carbamate, and the boronate ester moiety makes the synthesis of the target compound more challenging and requires the modular approach described above.

Chemical Reactions Analysis

tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Major products formed from these reactions include various substituted cyclobutyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Structure and Properties

The molecular formula of tert-butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is . The presence of functional groups such as the hydroxy group and dioxaborolane moiety enhances its reactivity and utility in various chemical reactions.

Chemistry

Building Block in Organic Synthesis :

this compound serves as a versatile building block for synthesizing complex molecular architectures through cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology

Development of Bioactive Molecules :

Research indicates that this compound can be utilized in the development of bioactive molecules that may have pharmaceutical applications. Its structural features allow it to interact with biological targets effectively.

Medicine

Potential Therapeutic Agent :

Studies are ongoing to evaluate the efficacy of this compound as a therapeutic agent targeting specific molecular pathways. Its unique reactivity profile makes it a candidate for drug development aimed at various diseases.

Industry

Production of Advanced Materials :

The compound's unique properties make it suitable for producing advanced materials such as polymers and nanomaterials. Its ability to form stable structures contributes to the development of innovative materials with desirable characteristics.

Case Study 1: Organic Synthesis Applications

In one study involving the synthesis of substituted cyclobutyl derivatives using this compound as a precursor, researchers demonstrated its effectiveness in forming new carbon-carbon bonds through cross-coupling reactions. The results indicated high yields and selectivity for desired products.

Case Study 2: Pharmaceutical Development

Another investigation focused on the potential therapeutic applications of this compound in developing anti-inflammatory agents. By modifying the structure through various synthetic routes involving this compound as an intermediate, researchers identified several derivatives with promising anti-inflammatory activity compared to standard drugs.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronic Ester Moieties

Table 1: Key Structural and Functional Differences

Key Observations :

- The trans-3-hydroxy-3-methyl group enhances hydrogen-bonding capacity, improving crystallinity and purification outcomes compared to non-hydroxylated analogues .

Carbamate-Protected Boronates with Cyclic Cores

Table 2: Stability and Reactivity Comparison

Key Observations :

- The target compound’s cyclobutyl core offers greater conformational rigidity than cyclopropane derivatives, which may influence binding in medicinal chemistry applications .

- Hydrolysis stability of the boronic ester is comparable to other para-substituted phenylboronates but lower than aliphatic boronates due to aromatic ring electron effects .

Biological Activity

Chemical Identity:

- Common Name: tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate

- CAS Number: 1245770-25-5

- Molecular Formula: C22H34BNO5

- Molecular Weight: 403.3 g/mol

This compound is a complex organic molecule that integrates a cyclobutyl structure with a carbamate functional group and a boron-containing moiety. Its unique structure suggests potential biological activity worth exploring.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

The compound's biological effects are hypothesized to stem from its ability to interact with specific biological targets. The presence of the boron atom may enhance its reactivity and binding affinity to biomolecules. Studies have indicated that boron-containing compounds can influence enzyme activities and cellular signaling pathways.

Case Studies and Research Findings

- Anticancer Activity:

- Neuroprotective Effects:

-

Enzyme Inhibition:

- The compound's structural features may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of acetylcholinesterase and other key enzymes, which could have implications for treating neurodegenerative diseases .

Data Tables

Q & A

Q. What are the critical synthetic pathways for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

- Boronate ester formation : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via Suzuki-Miyaura coupling precursors (e.g., brominated aryl intermediates) .

- Cyclobutyl ring construction : Trans-3-hydroxy-3-methylcyclobutane derivatives are synthesized using [2+2] photocycloaddition or strain-driven ring-closing metathesis.

- Carbamate protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA catalysis) . Purity optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s stability under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >150°C for Boc-protected carbamates) .

- Hydrolytic sensitivity : The boronate ester is moisture-sensitive. Conduct accelerated stability studies in DMSO-d₆/D₂O (1:1) at 25°C and 40°C, monitoring by ¹H NMR for boronate hydrolysis (appearance of boronic acid peaks at δ 7–8 ppm) .

- Storage recommendations : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation .

Q. What analytical methods are most effective for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclobutane stereochemistry (trans-3,3-substitution) and Boc-group integration. Key signals: tert-butyl (δ 1.4 ppm, singlet), boronate ester (δ 1.3 ppm, 12H multiplet) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected for C₂₃H₃₃BNO₅: calc. 438.2554) .

- X-ray crystallography : For absolute stereochemical assignment, single-crystal analysis is recommended, as demonstrated for related carbamate derivatives .

Advanced Research Questions

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water mixtures (2:1) at 80°C .

- Side reactions : Competing protodeboronation may occur under acidic conditions; optimize pH to 7–9 using Na₂CO₃ or K₃PO₄ .

- Substrate scope : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) show higher yields (>80%) compared to electron-rich substrates (<50%) .

Q. What are the mechanistic implications of the trans-3-hydroxy-3-methylcyclobutyl group in medicinal chemistry applications?

- Conformational rigidity : The cyclobutane ring restricts rotational freedom, enhancing target binding selectivity (e.g., kinase inhibitors) .

- Metabolic stability : The hydroxyl group may serve as a site for glucuronidation; in vitro microsomal assays (human liver microsomes + NADPH) can assess metabolic turnover .

- Crystallographic insights : Strong hydrogen bonds between the hydroxyl and carbamate carbonyl stabilize solid-state conformations, as shown in related structures .

Q. How can researchers mitigate hazards during handling, given its toxicity profile?

- Toxicity data : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2. Use fume hoods, nitrile gloves, and P95 respirators during weighing .

- Spill management : Absorb with vermiculite or sand, collect in sealed containers, and dispose via hazardous waste protocols .

- First aid : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and administer oxygen if needed .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary significantly across similar boronate-containing carbamates?

- Steric hindrance : Bulky tert-butyl and cyclobutyl groups reduce coupling efficiency. Use microwave-assisted synthesis (100°C, 30 min) to improve yields by 20–30% .

- Purification challenges : Boronate esters often co-elute with byproducts. Switch to reverse-phase HPLC (C18, methanol/water) for better resolution .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.